

Structural Analysis and Synthetic Utility of 4-[(3-Bromobenzyl)oxy]benzoyl Chloride

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Compound of Interest

Compound Name: 4-[(3-Bromobenzyl)oxy]benzoyl
chloride

CAS No.: 1160250-01-0

Cat. No.: B1372409

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Chemical Identity & Nomenclature Analysis

Topic: IUPAC Name for 4-[(3-Bromobenzyl)oxy]benzoyl chloride

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is constructed based on priority rules that dictate the parent chain, principal functional group, and substituents.^[1]

Nomenclature Breakdown

The name 4-[(3-Bromobenzyl)oxy]benzoyl chloride is derived as follows:

- Principal Functional Group: The acyl chloride group () takes precedence over ethers and halogens. Thus, the parent structure is benzoyl chloride.
- Numbering: The carbon atom of the benzene ring attached to the carbonyl group is designated as position 1. The ring is numbered to give the substituents the lowest possible locants.^{[2][3]}

- Substituent (Position 4): At the para position (4), there is an oxygen atom linking to a benzyl group. This creates an oxy linkage.
- Sub-substituent: The benzyl group attached to the oxygen has a bromine atom. Numbering the benzyl ring starts at the attachment point to the methylene (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">) carbon. The bromine is at the meta position, or position 3. Hence: (3-bromobenzyl).
- Assembly:
 - Group: (3-Bromobenzyl) + oxy
(3-Bromobenzyl)oxy
 - Position: Attached at carbon 4 of the benzoyl chloride.[4][5]
 - Final Name: **4-[(3-Bromobenzyl)oxy]benzoyl chloride**. [6]

Attribute	Detail
Molecular Formula	
Molecular Weight	~325.59 g/mol
Core Scaffold	Benzoyl Chloride
Key Functionalities	Acyl Chloride (Electrophile), Aryl Bromide (Cross-coupling handle)

Strategic Utility in Drug Discovery[7]

This molecule is not merely a catalog reagent; it is a bifunctional building block highly valued in medicinal chemistry. Its utility stems from its orthogonal reactivity profile:

- Immediate Derivatization (The "Warhead"): The acid chloride is highly reactive toward nucleophiles (amines, alcohols, thiols), allowing for the rapid formation of amides or esters. This is typically the first step in library synthesis.

- Late-Stage Diversification (The "Handle"): The aryl bromide remains inert during standard acylation conditions. However, it serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps, allowing researchers to elaborate the "left-hand" side of the molecule after the core scaffold is established.

Pharmacophore Relevance

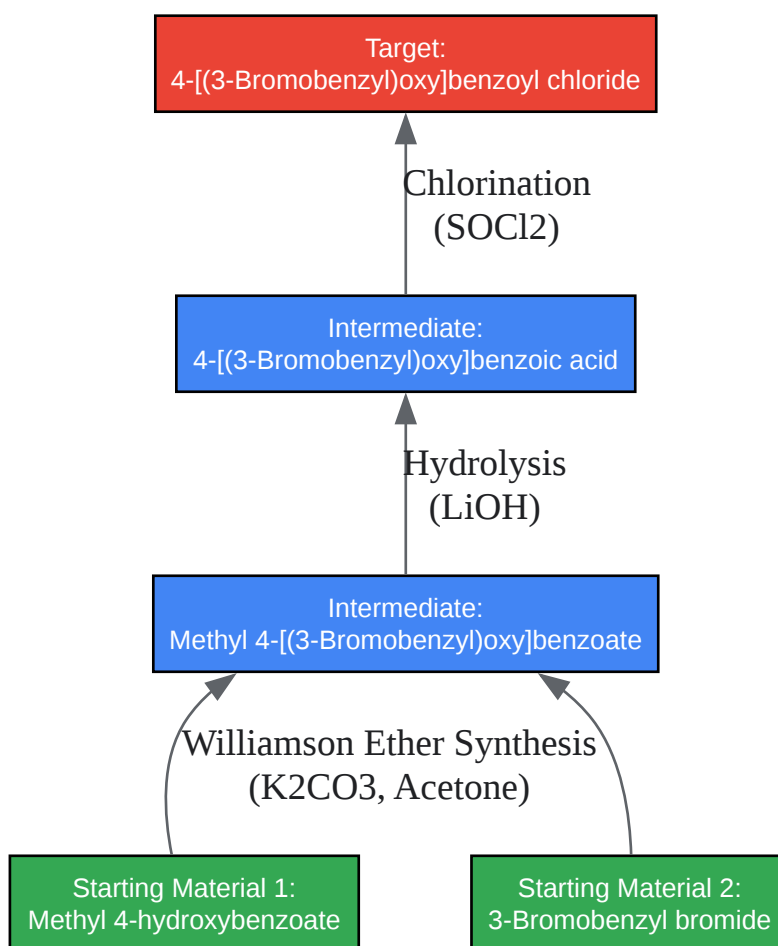
The 3-bromobenzyl ether moiety is a known pharmacophore in several bioactive domains, including:

- S1P1 Receptor Agonists: Benzyl ether derivatives have been explored for immunomodulation [1].
- Anti-inflammatory Agents: The lipophilic ether linkage often improves membrane permeability compared to polar alternatives.

Comprehensive Synthesis Protocol

The synthesis of **4-[(3-Bromobenzyl)oxy]benzoyl chloride** is best approached via a convergent 3-step pathway. This route maximizes yield and purity by avoiding the handling of the unstable acid chloride until the final step.

Retrosynthetic Analysis (DOT Visualization)



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Figure 1: Retrosynthetic disconnection showing the assembly from commercially available phenols and benzyl halides.

Experimental Methodology

Step 1: Williamson Ether Synthesis

Objective: Formation of the ether linkage.

- Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), 3-Bromobenzyl bromide (1.1 equiv), Potassium Carbonate (, 2.0 equiv).
- Solvent: Acetone (Reagent grade) or DMF (for faster kinetics).

- Protocol:
 - Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous Acetone.
 - Add

and stir at room temperature for 15 minutes to facilitate deprotonation (Phenoxide formation).
 - Add 3-Bromobenzyl bromide dropwise.
 - Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol starting material disappears.
 - Workup: Filter off the inorganic salts (

, excess

). Concentrate the filtrate under vacuum. Recrystallize the resulting solid from Ethanol to obtain Methyl 4-[(3-bromobenzyl)oxy]benzoate.

Step 2: Ester Hydrolysis (Saponification)

Objective: Unmasking the carboxylic acid.

- Reagents: Ester intermediate (from Step 1), Lithium Hydroxide (

, 3.0 equiv).
- Solvent: THF:Water (3:1 mixture).
- Protocol:
 - Dissolve the ester in THF. Add the aqueous LiOH solution.
 - Stir at

for 2–4 hours.

- Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~2. The carboxylic acid product will precipitate.[7]
- Filter the white solid, wash with water, and dry in a vacuum oven at

to yield 4-[(3-Bromobenzyl)oxy]benzoic acid.

Step 3: Acyl Chloride Formation

Objective: Activation of the acid to the acid chloride.

- Reagents: Carboxylic acid intermediate (from Step 2), Thionyl Chloride (, excess) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.).
- Solvent: Dichloromethane (DCM) or Toluene (if using reflux).
- Protocol:
 - Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.
 - Suspend the carboxylic acid in dry DCM.
 - Add Oxalyl Chloride dropwise, followed by 1 drop of DMF (Catalyst). Caution: Vigorous gas evolution (, ,).
 - Stir at room temperature for 2 hours until the solution becomes clear (indicating consumption of the solid acid).
 - Isolation: Concentrate the solution in vacuo to remove solvent and excess chlorinating agent.

- Result: The residue is the target **4-[(3-Bromobenzyl)oxy]benzoyl chloride**, typically a yellow/off-white semi-solid or solid. Use immediately for the next step without further purification.

Reactivity & Handling Guide

Stability Profile

- Moisture Sensitivity: High. Hydrolyzes back to the carboxylic acid upon exposure to atmospheric moisture. Store under inert gas (Ar/N₂) in a desiccator.

- Thermal Stability: Generally stable up to

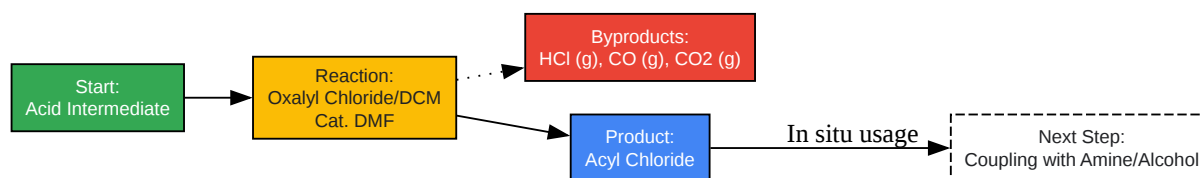
, but distillation is not recommended due to the high boiling point and potential for ether cleavage at extreme temperatures.

Analytical Characterization Expectations

When verifying the identity of the product, look for these key spectral signatures:

Technique	Expected Signal	Mechanistic Origin
IR Spectroscopy	~1775 (Strong)	C=O stretch of Acyl Chloride (shifted higher than acid/ester)
1H NMR	5.15 ppm (Singlet, 2H)	Benzylic protons (deshielded by oxygen)
1H NMR	8.05 ppm (Doublet, 2H)	Aromatic protons ortho to the carbonyl (highly deshielded)
MS (Mass Spec)	M+ and [M+2]+ (1:1 ratio)	Characteristic Bromine isotope pattern (/)

Reaction Workflow (DOT Visualization)



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Figure 2: Activation workflow. Note the generation of gaseous byproducts which drives the reaction to completion.

References

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